molecular formula C10H14ClN5O2 B12933402 1-Methyl-3-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)imidazolium chloride CAS No. 96515-32-1

1-Methyl-3-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)imidazolium chloride

Cat. No.: B12933402
CAS No.: 96515-32-1
M. Wt: 271.70 g/mol
InChI Key: RDVCAGSIGHOWGJ-UHFFFAOYSA-M
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Description

3-Methyl-1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazol-3-ium chloride is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazol-3-ium chloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methyl-5-nitro-1H-imidazole and 3-methyl-1H-imidazole.

    Alkylation: The 2-methyl-5-nitro-1H-imidazole is alkylated with an appropriate alkylating agent to introduce the ethyl group.

    Quaternization: The resulting intermediate is then quaternized with 3-methyl-1H-imidazole to form the final product, 3-Methyl-1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazol-3-ium chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Common techniques include:

    Batch Reactors: Used for small-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Imidazoles: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3-Methyl-1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazol-3-ium chloride has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antibacterial and antifungal agent.

    Biological Studies: Used in studies to understand the mechanism of action of imidazole derivatives.

    Industrial Applications: Employed in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazol-3-ium chloride involves:

    Molecular Targets: The compound targets bacterial enzymes and disrupts their function.

    Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole derivative with similar antibacterial properties.

    Secnidazole: Known for its use in treating bacterial infections.

Uniqueness

3-Methyl-1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazol-3-ium chloride is unique due to its specific structural modifications, which may confer enhanced biological activity and selectivity compared to other imidazole derivatives.

Properties

CAS No.

96515-32-1

Molecular Formula

C10H14ClN5O2

Molecular Weight

271.70 g/mol

IUPAC Name

2-methyl-1-[2-(3-methylimidazol-3-ium-1-yl)ethyl]-5-nitroimidazole;chloride

InChI

InChI=1S/C10H14N5O2.ClH/c1-9-11-7-10(15(16)17)14(9)6-5-13-4-3-12(2)8-13;/h3-4,7-8H,5-6H2,1-2H3;1H/q+1;/p-1

InChI Key

RDVCAGSIGHOWGJ-UHFFFAOYSA-M

Canonical SMILES

CC1=NC=C(N1CCN2C=C[N+](=C2)C)[N+](=O)[O-].[Cl-]

Origin of Product

United States

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